2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Description
2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 478030-53-4) is a thiazole-based carboxamide derivative with a molecular formula of C₁₉H₁₇ClN₂O₂S and a molar mass of 372.87 g/mol . Structurally, it features a 1,3-thiazole core substituted at the 2-position with a 4-chlorobenzyl group and at the 4-position with a carboxamide moiety linked to a 4-methoxybenzylamine.
Thiazole derivatives are well-documented for their pharmacological versatility, including antimicrobial, anticancer, and kinase-inhibitory activities. This compound’s design aligns with strategies to optimize binding affinity and selectivity through halogenation (chlorine) and methoxy-group incorporation, which are common in drug discovery for modulating electronic and steric effects .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-24-16-8-4-14(5-9-16)11-21-19(23)17-12-25-18(22-17)10-13-2-6-15(20)7-3-13/h2-9,12H,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLJERNWBYCFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, strong bases (e.g., sodium hydride), and polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Observations:
Halogen vs. Methoxy Substitutions: The 4-chlorophenyl group in the target compound likely enhances electrophilic interactions compared to non-halogenated analogs (e.g., benzyl in ). Fluorine substituents (e.g., ) may improve metabolic stability but reduce hydrophobic interactions.
Core Structure Variations : Schiff base-containing analogs () exhibit kinase inhibition, suggesting the target compound’s carboxamide group could similarly engage hydrogen bonding in enzymatic pockets.
Bulkier Substituents : Compounds with extended aromatic systems () may face bioavailability challenges due to increased molecular weight and lipophilicity.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s thiazole-carboxamide protocols, involving Hantzsch condensation or carbodiimide-mediated amide coupling .
- Biological Potential: While direct activity data for the target compound are absent in the evidence, structurally related thiazoles (e.g., ) show antiparasitic and kinase-inhibitory effects. The 4-chlorophenyl and 4-methoxyphenyl groups are associated with enhanced binding to hydrophobic pockets and improved solubility, respectively .
- SAR Insights :
- Chlorine at the 4-position of the benzyl group is critical for target engagement in kinase inhibitors .
- Methoxy groups improve water solubility but may reduce membrane permeability if overly polar .
- Fluorine substitutions (e.g., ) balance metabolic stability and electronic effects but require empirical optimization.
Biological Activity
2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the thiazole family, which are known for diverse biological activities. The thiazole ring is crucial for its interaction with biological targets. The presence of the chlorophenyl and methoxyphenyl moieties contributes to its lipophilicity and potential binding affinity to various receptors.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. In a study evaluating various thiazole derivatives, it was found that those with specific substituents on the phenyl rings demonstrated enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). For instance, compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 1.61 | Induction of apoptosis |
| Similar Thiazole Derivative | HT29 | 1.98 | Inhibition of Bcl-2 protein |
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. Studies have shown that it interacts with apoptotic pathways by inhibiting anti-apoptotic proteins such as Bcl-2. Molecular dynamics simulations suggest that hydrophobic interactions play a significant role in this binding process .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that both the thiazole ring and the substituents on the phenyl rings are critical for biological activity. For example:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances cytotoxicity through increased electron-withdrawing effects.
- Methoxy Group : The methoxy group increases solubility and bioavailability, contributing to improved pharmacokinetic properties.
Case Studies
In a recent study involving thiazole derivatives, several compounds were synthesized and tested for their anticancer properties. Notably:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
